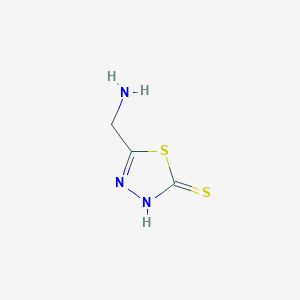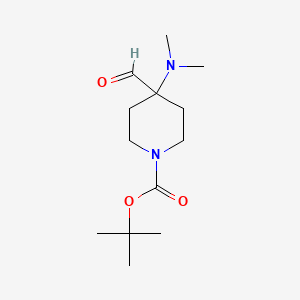![molecular formula C11H24N2O2 B13586542 tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate CAS No. 1824595-35-8](/img/structure/B13586542.png)
tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is a chemical compound with the molecular formula C12H26N2O4 It is a derivative of carbamate, which is an organic compound derived from carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-4-(methylamino)butan-2-amine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the effects of carbamate derivatives on biological systems. It can serve as a model compound for investigating the metabolism and toxicity of carbamates .
Medicine
It may be used in the synthesis of drugs that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. Alternatively, it may bind to receptors and modulate their activity, leading to downstream effects on cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-methylcarbamate: A simpler derivative with similar reactivity but lacking the butan-2-yl group.
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: Contains an aromatic ring, which imparts different chemical properties and reactivity.
N-Boc-ethanolamine: A related compound with a hydroxyl group instead of the methylamino group.
Uniqueness
The presence of both tert-butyl and methylamino groups allows for versatile chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
1824595-35-8 |
|---|---|
Formule moléculaire |
C11H24N2O2 |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-9(7-8-12-5)13(6)10(14)15-11(2,3)4/h9,12H,7-8H2,1-6H3 |
Clé InChI |
IDRAAAKGPPQRTE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCNC)N(C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)


![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)

![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)



![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)


